Cas no 25317-39-9 (1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-)

1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- structure
25317-39-9 structure
Product Name:1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
CAS-nummer:25317-39-9
MF:C22H16N4O7S2
MW:512.515042304993
CID:282844
PubChem ID:21520
Update Time:2025-04-19

1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Naphthalenedisulfonicacid, 7-hydroxy-8-[2-[4-(2-phenyldiazenyl)phenyl]diazenyl]-
    • 7-oxo-8-[(4-phenyldiazenylphenyl)hydrazinylidene]naphthalene-1,3-disulfonic acid
    • (8Z)-7-oxo-8-({4-[(E)-phenyldiazenyl]phenyl}hydrazono)-7,8-dihydronaphthalene-1,3-disulfonic acid
    • 7-Hydroxy-8-((4-(phenylazo)phenyl)azo)naphthalene-1,3-disulphonic acid
    • Brilliant Croceine 3B
    • Erionyl Red E-GR
    • Paper Scarlet A Extra
    • 7-Hydroxy-8-[(E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl]-1,3-naphthalenedisulfonic acid
    • Brilliant Croceine SWW
    • CHEMBL1976160
    • Brilliant Croceine MO
    • EINECS 246-826-7
    • Croceine Scarlet SS
    • Brilliant Croceine 3BA-CF
    • 7-hydroxy-8-[(E)-[4-[(E)-phenylazo]phenyl]azo]naphthalene-1,3-disulfonic acid
    • Q27159435
    • Brilliant Red EMBL
    • woodstain scarlet free acid
    • 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid
    • Paper Scarlet WEG
    • 25317-39-9
    • 7-HYDROXY-8-[[4-(PHENYLAZO)PHENYL]AZO]NAPHTHALENE-1,3-DISULFONIC ACID
    • NSC7832
    • Croceine Scarlet MOO
    • Croceine Scarlet M
    • Acid Leather Red PSNR
    • 1379505-49-3
    • Brilliant Scarlet R
    • 1,3-Naphthalenedisulfonic acid, {7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-,} disodium salt
    • Brilliant Croceine
    • NSC47724
    • Brilliant Croceine LBH
    • Acidal Bright Croceine
    • Brilliant Crocein (C.I. 27290)
    • Wood Stain Scarlet NS
    • Brilliant Croceine MOOL
    • Brilliant Scarlet LC
    • Brilliant Croceine P
    • Hispacid Scarlet M
    • 7-hydroxy-8-[(4-phenyldiazenylphenyl)diazenyl]naphthalene-1,3-disulfonic acid
    • 7-Hydroxy-8-((4-(phenyldiazenyl)phenyl)diazenyl)-1,3-naphthalenedisulfonic acid
    • Kiton Scarlet MOO
    • Ext D and C Red No. 13
    • DTXSID90859908
    • Brilliant Croceine MOO
    • Croceine Brilliant Scarlet 3BC
    • Calcocid Scarlet MOON
    • Atul Croceine Scarlet MOO
    • NS00083458
    • NSC-7832
    • SCHEMBL110351
    • Curol Brilliant Red G
    • Paper Scarlet R
    • Brilliant Croceine Scarlet N
    • Fenazo Red XG
    • Croceine Brilliant Scarlet 3BS
    • Brilliant Croceine 3BM
    • Woodstain Scarlet
    • Acilan Croceine MOO
    • Brilliant crocein
    • 1, 7-hydroxy-8-[[4-(phenylazo)phenyl]azo]-, disodium salt
    • Eriosin Red GR
    • Acid Red 2 Zh
    • CHEBI:87190
    • Brilliant Red 2EMBL
    • 7-Hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}-1,3-naphthalenedisulfonic acid
    • acid red 73 (free acid form)
    • Amacid Brilliant Croceine 3BA
    • NSC-47724
    • Crocein Scarlet N
    • DTXSID701043670
    • Eniacid Brilliant Scarlet
    • C.I. Acid Red 73, disodium salt
    • Brilliant Croceine M
    • Scarlet MOO
    • Airedale Scarlet MO
    • Croceine Scarlet 3B
    • Kiton Fast Scarlet A
    • Vondacid Light Scarlet MOO
    • Java Brilliant Scarlet MOO
    • Croceine Scarlet MOON
    • 7-Hydroxy-8-((E)-{4-[(E)-phenyldiazenyl]phenyl}diazenyl)naphthalene-1,3-disulfonic acid-
    • Oxanal Scarlet A
    • Croceine Acid Red
    • Acid Fast Red RN
    • Tertracid Brilliant Croceine MOO
    • Ponceau PSNR
    • Brilliant Croceine Scarlet M
    • Hidacid Brilliant Crocein Scarlet
    • Inchi: 1S/C22H16N4O7S2/c27-19-11-6-14-12-18(34(28,29)30)13-20(35(31,32)33)21(14)22(19)26-25-17-9-7-16(8-10-17)24-23-15-4-2-1-3-5-15/h1-13,27H,(H,28,29,30)(H,31,32,33)/b24-23+,26-25+
    • InChI-sleutel: PIEQFSVTZMAUJA-QSZPNPOGSA-N
    • LACHT: S(C1C=C(C=C2C=CC(=C(C2=1)/N=N/C1C=CC(=CC=1)/N=N/C1C=CC=CC=1)O)S(=O)(=O)O)(=O)(=O)O

Berekende eigenschappen

  • Exacte massa: 512.04618
  • Monoisotopische massa: 512.04604
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 3
  • Aantal waterstofbondacceptatoren: 11
  • Zware atoomtelling: 35
  • Aantal draaibare bindingen: 6
  • Complexiteit: 1080
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 192
  • XLogP3: 3.9

Experimentele eigenschappen

  • Dichtheid: 1.58
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.721
  • PSA: 178.41
Aanbevolen leveranciers
Beyond Pharmaceutical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shandong Feiyang Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shandong Feiyang Chemical Co., Ltd
Hangzhou Cedareal Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hangzhou Cedareal Technology Co., Ltd.
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.